Activated EG3 Tail is a specialized compound primarily utilized in the synthesis of exon-skipping oligomer conjugates. These conjugates are designed to target specific regions within the human anti-muscular atrophy protein gene, specifically promoting the skipping of exon 51. This mechanism is particularly relevant in research aimed at developing therapeutic strategies for muscular dystrophy and similar genetic disorders. The compound's unique structure and properties make it a valuable tool in molecular biology and genetic research.
Activated EG3 Tail is synthesized through complex chemical processes involving various organic compounds and reagents. It is primarily produced in specialized laboratories, where conditions are meticulously controlled to ensure high purity and yield. The compound is commercially available from several suppliers for research purposes.
Activated EG3 Tail falls under the category of nucleic acid analogs, specifically designed to facilitate the modification of RNA splicing mechanisms. It is classified as an exon-skipping agent due to its ability to induce the exclusion of specific exons during mRNA processing.
The synthesis of Activated EG3 Tail involves several steps that include the preparation of precursor compounds, followed by specific coupling reactions. The most common methods for synthesizing this compound include:
Activated EG3 Tail has a complex molecular structure characterized by a formula of and a molecular weight of approximately 765.85 g/mol . The structure includes multiple functional groups that contribute to its reactivity and specificity in biological applications.
The compound's structural integrity is crucial for its function, particularly in how it interacts with RNA molecules during splicing processes. Detailed structural analyses often involve techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and composition.
Activated EG3 Tail participates in various chemical reactions, including:
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts or solvents like dichloromethane or ethyl acetate. These factors are critical for optimizing yields and ensuring that desired products are formed efficiently.
Activated EG3 Tail functions by facilitating the synthesis of exon-skipping oligomer conjugates that specifically target sequences within the human anti-muscular atrophy protein gene. This process alters mRNA splicing by promoting exon exclusion, which can lead to the production of modified proteins that may compensate for genetic deficiencies associated with muscular dystrophy .
The mechanism involves interactions with splicing machinery components, where Activated EG3 Tail enhances the binding affinity of oligonucleotides to pre-mRNA, thus promoting exon 51 skipping. This action can potentially restore functional protein production in affected individuals.
Activated EG3 Tail is typically presented as a solid or crystalline substance, requiring careful handling and storage conditions, often at low temperatures to maintain stability .
The compound exhibits notable solubility in organic solvents, which facilitates its use in various laboratory applications. Its reactivity profile makes it suitable for multiple synthetic pathways aimed at producing complex nucleic acid structures.
Activated EG3 Tail has extensive applications in scientific research:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: